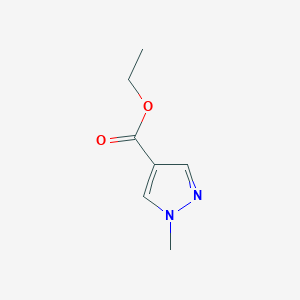

ethyl 1-methyl-1H-pyrazole-4-carboxylate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 1-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9(2)5-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKQVOXCQOQZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455695 | |

| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85290-80-8 | |

| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 1 Methyl 1h Pyrazole 4 Carboxylate

Classical Synthetic Approaches for Pyrazole (B372694) Ring Formation Relevant to Ethyl 1-Methyl-1H-Pyrazole-4-Carboxylate

The formation of the pyrazole ring is a cornerstone of synthesizing this compound. Classical methods have long been employed and provide a fundamental understanding of the molecule's construction.

Cyclocondensation Reactions Involving Hydrazines and β-Keto Esters

The most common and direct route to the pyrazole core of this compound is the cyclocondensation reaction between a hydrazine (B178648) and a β-keto ester. researchgate.net This method, often a variation of the Knorr pyrazole synthesis, is widely utilized due to the ready availability of the starting materials. jetir.org In the context of the target molecule, methylhydrazine is reacted with a suitable β-dicarbonyl compound. The reaction between a monosubstituted hydrazine like methylhydrazine and a nonsymmetrical 1,3-dicarbonyl compound can, in principle, lead to a mixture of two regioisomeric pyrazoles. conicet.gov.aracs.org

The reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The choice of solvent and reaction conditions can influence the regioselectivity of this reaction. organic-chemistry.org While ethanol (B145695) is a common solvent, studies have shown that using fluorinated alcohols can significantly improve the regioselectivity. conicet.gov.aracs.org

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Hydrazine Reactant | β-Dicarbonyl Reactant | Product(s) | Key Features |

| Methylhydrazine | Ethyl 2-formyl-3-oxobutanoate | This compound and regioisomer | A primary route to the target molecule, though regioselectivity can be a challenge. nih.govbeilstein-journals.org |

| Phenylhydrazine | Acetophenones | 1-Phenyl-3-aryl-1H-pyrazoles | Demonstrates the versatility of the Knorr synthesis for various substituted pyrazoles. bohrium.com |

| Hydrazine Hydrate | 1,3-Diketones | 3,5-Disubstituted pyrazoles | A general method for creating the pyrazole core, often serving as a precursor for further functionalization. researchgate.net |

Vilsmeier-Haack Formylation for Pyrazole Carboxylate Precursors

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich heterocyclic ring, such as a pyrazole. bohrium.comresearchgate.netorganic-chemistry.orgchemistrysteps.comambeed.com This reaction can be used to synthesize pyrazole-4-carbaldehydes, which are versatile precursors to this compound. chemmethod.comarkat-usa.org The Vilsmeier reagent, typically a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.com

The reaction involves the electrophilic substitution of the pyrazole ring at the C4 position by the Vilsmeier reagent, followed by hydrolysis to yield the aldehyde. chemistrysteps.comnih.gov The resulting pyrazole-4-carbaldehyde can then be oxidized to the corresponding carboxylic acid and subsequently esterified to produce the target ethyl ester. This two-step process provides a reliable, albeit less direct, route to the desired product. The Vilsmeier-Haack reaction is particularly useful for synthesizing polysubstituted pyrazoles. arkat-usa.org Some research has also explored microwave-assisted Vilsmeier-Haack reactions to improve efficiency and reduce the use of toxic reagents. bohrium.comresearchgate.net

Advanced and Atom-Efficient Synthetic Strategies for this compound Derivatives

In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus in organic chemistry. These advanced strategies offer significant advantages over classical approaches for the synthesis of pyrazole derivatives.

Catalytic Approaches (e.g., Palladium-catalyzed coupling, Copper-promoted cycloaddition, Iron-catalyzed routes)

Catalytic methods have emerged as powerful tools for the synthesis of complex molecules, including pyrazole derivatives. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric reactions.

Palladium-catalyzed coupling reactions: These reactions are instrumental in constructing C-C and C-N bonds. For instance, palladium-catalyzed carbonylative Sonogashira alkynylation followed by cyclocondensation with arylhydrazines can lead to regioselectively substituted pyrazoles. beilstein-journals.org The pyrazole ring itself can also act as a directing group in palladium-catalyzed C-H activation reactions, enabling the functionalization of adjacent positions. nih.gov

Copper-promoted cycloadditions: Copper catalysts are widely used to promote [3+2] cycloaddition reactions for the synthesis of pyrazoles. acs.orgrsc.org This includes the reaction of N,N-disubstituted hydrazines with alkynoates, which proceeds via a direct C(sp³)–H functionalization. acs.org Copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) are another effective method for the regioselective synthesis of 1,4-disubstituted pyrazoles. acs.org Additionally, copper-catalyzed multicomponent reactions can be employed to synthesize 1,3-substituted pyrazoles in a one-pot fashion. nih.gov

Iron-catalyzed routes: Iron catalysis represents a more sustainable and cost-effective alternative to precious metal catalysis. Iron-supported copper catalysts have been used in a one-pot process involving the cycloaddition of nitrile oxides with terminal alkynes, followed by reductive ring opening and cyclization with hydrazine to yield 3,5-substituted pyrazoles. nih.gov

Green Chemistry Principles and Sustainable Synthesis Methodologies (e.g., continuous flow reactors, solvent optimization)

The principles of green chemistry aim to design chemical processes that are environmentally benign and sustainable. jetir.orgnih.gov These principles are increasingly being applied to the synthesis of pyrazole derivatives. researchgate.net

Continuous flow reactors: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and process control. rsc.orgnih.govmdpi.comgalchimia.com This technology allows for the in situ generation and use of potentially hazardous intermediates like diazonium salts and hydrazines, minimizing risks. nih.govmdpi.com Flow chemistry has been successfully applied to the multi-step synthesis of pyrazoles, demonstrating its potential for efficient and safer production. rsc.orgnih.gov

Solvent optimization and green catalysts: The choice of solvent can have a significant impact on the environmental footprint of a chemical reaction. The use of greener solvents, such as water or bio-derived solvents like ethanol, is a key aspect of green chemistry. jetir.orgscielo.org.za Research has also focused on the development of recyclable and non-toxic catalysts, such as ammonium (B1175870) chloride, to replace more hazardous reagents. jetir.org For instance, the use of magnetized distilled water as a solvent has been reported for the catalyst-free synthesis of pyrazole derivatives. scielo.org.za Furthermore, lanthanum-doped and silver-coated ZnO core-shell nanoparticles have been utilized as an efficient catalyst for the green synthesis of pyranopyrazoles under solvent-free conditions. rsc.org

Table 2: Comparison of Advanced Synthetic Strategies

| Strategy | Key Advantages | Example Application |

| Catalytic Approaches | High efficiency, selectivity, and functional group tolerance. nih.gov | Palladium-catalyzed carbonylative Sonogashira alkynylation for regioselective pyrazole synthesis. beilstein-journals.org |

| Continuous Flow Reactors | Improved safety, scalability, and process control. nih.govmdpi.com | Multi-step synthesis of pyrazoles avoiding isolation of hazardous intermediates. nih.gov |

| Green Chemistry | Reduced environmental impact, use of renewable resources, and safer processes. jetir.orgnih.gov | Catalyst-free synthesis of pyrazole derivatives in magnetized distilled water. scielo.org.za |

Regioselective Synthesis and Control of Isomer Formation in 1-Methyl-1H-Pyrazole-4-Carboxylate Systems

The reaction of an unsymmetrical dicarbonyl compound with a substituted hydrazine, such as methylhydrazine, can lead to the formation of two possible regioisomers. Controlling the regioselectivity of this reaction is a critical challenge in the synthesis of specifically substituted pyrazoles like this compound. nih.govbeilstein-journals.org

Several strategies have been developed to address this issue. The choice of solvent has been shown to play a crucial role. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically increase the regioselectivity in pyrazole formation compared to reactions in ethanol. conicet.gov.aracs.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), have also been found to improve regioselectivity. organic-chemistry.org

The nature of the substituents on both the hydrazine and the dicarbonyl compound can also influence the isomeric ratio. mdpi.com Furthermore, directing groups can be employed to guide the reaction towards the desired isomer. nih.govresearchgate.net In some cases, one-pot procedures have been developed that allow for the regioselective synthesis of trisubstituted pyrazoles by carefully controlling the reaction conditions and the nature of the reactants. beilstein-journals.org For instance, the dropwise addition of methylhydrazine to an enaminone intermediate can prevent the formation of regioisomers in certain one-pot syntheses. nih.gov Two-dimensional NMR techniques are often used to confirm the regioselectivity of the transformation. rsc.org

Derivatization Strategies and Functional Group Interconversions on the this compound Scaffold

This compound is a versatile heterocyclic building block that offers multiple sites for chemical modification. Derivatization strategies primarily target three key areas: the ester moiety at the C4-position, the pyrazole ring itself, and the N1-methyl group. These transformations allow for the synthesis of a diverse array of pyrazole derivatives with applications in various fields of chemical research. Functional group interconversions of the ethyl ester are common, leading to carboxylic acids, amides, and other related functionalities. Additionally, the pyrazole ring can undergo substitution reactions, and the nitrogen atom of a precursor can be functionalized to introduce the N1-methyl group, a key step in the synthesis of the title compound.

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid, 1-methyl-1H-pyrazole-4-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org The process goes to completion and initially yields the carboxylate salt (e.g., sodium 1-methyl-1H-pyrazole-4-carboxylate). libretexts.org Subsequent neutralization with a dilute acid, like hydrochloric acid (HCl), protonates the carboxylate salt to furnish the final carboxylic acid product. researchgate.net

This conversion is a critical step for further derivatization, as the resulting carboxylic acid can participate in a wide range of reactions that are not accessible to the parent ester.

Table 1: General Scheme for Ester Hydrolysis

| Reactant | Reagents | Intermediate Product | Final Product |

|---|

The ethyl ester group of this compound can be converted into a variety of other functional groups, with amide formation being one of the most significant. This transformation, often achieved through aminolysis, involves reacting the ester with a primary or secondary amine. The reaction typically requires heat and may be catalyzed by the amine itself or an appropriate catalyst.

This methodology is crucial in medicinal chemistry and materials science for linking the pyrazole core to other molecular fragments. For instance, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, a closely related analog, is used as a key intermediate in the preparation of pyrazole carboxamides, which have applications as fungicides. patsnap.com This indicates that the ester functionality is a reliable handle for creating amide bonds.

Table 2: General Scheme for Amide Formation from Ester

| Reactant | Reagent | Product |

|---|

The pyrazole ring within the this compound scaffold can undergo substitution reactions, although the presence of the electron-withdrawing carboxylate group at C4 can influence reactivity. The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a known method for formylating pyrazoles at the 4-position of the ring. ktu.edu

Furthermore, synthetic routes to precursors of the title compound demonstrate that the pyrazole ring can be halogenated. For example, a method for preparing a related compound involves the bromination or iodination of 1,3-dimethylpyrazole (B29720) at the C4 position as an early step in the synthetic sequence. patsnap.com This suggests that direct halogenation on the this compound ring system is a feasible strategy for introducing further functional handles.

Table 3: Examples of Substitution Reactions on the Pyrazole Core

| Reaction Type | Reagents | Position of Substitution | Resulting Functional Group |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 (on a precursor) | Aldehyde (-CHO) ktu.edu |

The synthesis of this compound itself is a prime example of an N-derivatization approach. The most common method involves the direct N-alkylation of the precursor, ethyl 1H-pyrazole-4-carboxylate. ambeed.com This reaction is typically carried out by treating the NH-pyrazole with an alkylating agent, such as methyl iodide, in the presence of a base. chemicalbook.com Potassium carbonate (K₂CO₃) is frequently used as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. ambeed.comchemicalbook.com This reaction selectively adds the methyl group to the N1 position of the pyrazole ring to yield the target compound. chemicalbook.com

The efficiency and regioselectivity of N-alkylation are critical in pyrazole chemistry, as the two nitrogen atoms in the ring are not equivalent, potentially leading to isomeric products. However, for many pyrazole systems, conditions have been optimized to favor the desired N1-alkylated isomer. acs.orgresearchgate.net

Table 4: Synthesis of this compound via N-Alkylation

| Precursor | Alkylating Agent | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl pyrazole-4-carboxylate | Methyl iodide | K₂CO₃ | DMF | Mthis compound | 90% | chemicalbook.com |

Advanced Spectroscopic and Structural Elucidation of Ethyl 1 Methyl 1h Pyrazole 4 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural identification of pyrazole (B372694) derivatives in solution. nih.gov Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom, allowing for the precise assignment of the molecular framework. researchgate.netthieme-connect.de For ethyl 1-methyl-1H-pyrazole-4-carboxylate, specific chemical shifts in ¹H and ¹³C NMR spectra confirm the presence and connectivity of the ethyl ester and N-methylpyrazole moieties.

In broader studies of pyrazole systems, NMR is instrumental in investigating tautomerism, a phenomenon where protons can migrate between the nitrogen atoms of the pyrazole ring. bohrium.com While the N-methylation in this compound "fixes" the tautomeric form, studies on related NH-pyrazoles reveal that prototropic tautomerism leads to dynamic behavior in solution, often resulting in broadened NMR signals. beilstein-journals.orgresearchgate.net By comparing the spectra of these dynamic systems to their 'fixed' N-methylated counterparts, researchers can deduce the predominant tautomer in solution. beilstein-journals.org Advanced NMR techniques, including ¹⁵N NMR, are also employed to gain a more comprehensive understanding of these tautomeric equilibria. bohrium.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Pyrazole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate bohrium.com | ¹H | 1.3 (t) | t | - |

| 2.3 (s) | s | - | ||

| 4.3 (q) | q | - | ||

| 7.1-7.3 (m) | m | - | ||

| 7.7 (s) | s | - | ||

| Methyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate beilstein-journals.org | ¹³C | - | - | DMSO-d₆ |

| Methyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate beilstein-journals.org | ¹³C | - | - | DMSO-d₆ |

Single Crystal X-ray Diffraction Analysis for Molecular and Crystal Structure Determination and Intermolecular Interactions

Single crystal X-ray diffraction provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique has been applied to various derivatives of pyrazole-4-carboxylates to confirm their molecular geometry and reveal details about their crystal packing. bohrium.comtandfonline.com

For instance, the analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed a monoclinic crystal system with the space group P2₁/c. bohrium.comtandfonline.com Such studies also elucidate the nature of intermolecular interactions, such as hydrogen bonds and C-H···π interactions, which govern the three-dimensional architecture of the crystal lattice. bohrium.comdoaj.orgnih.gov In the case of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the dihedral angle between the pyrazole and benzene (B151609) rings was determined to be 76.06 (11)°. doaj.orgnih.gov These structural details are vital for understanding the physical properties of the material and for crystal engineering.

Table 2: Crystallographic Data for Representative Pyrazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | 12.141(3) | 13.934(4) | 7.2777(18) | 97.816(14) | bohrium.comtandfonline.com |

| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | C₁₃H₁₄N₂O₂ | Triclinic | Pī | 8.1338(12) | 8.1961(9) | 10.7933(11) | 83.308(10) | nih.gov |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C₇H₇F₃N₂O₂ | Monoclinic | P2₁/m | 6.8088(8) | 6.7699(9) | 9.9351(12) | 105.416(3) | researchgate.net |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns upon ionization. researchgate.net For this compound and its derivatives, techniques like electron ionization (EI) mass spectrometry reveal a characteristic molecular ion peak (M⁺) and a series of fragment ions.

The fragmentation of pyrazole rings often involves the loss of stable neutral molecules like HCN. researchgate.net The mass spectrum of ethyl 5-amino-1-methylpyrazole-4-carboxylate, for example, provides evidence for its molecular formula, C₇H₁₁N₃O₂, with a molecular weight of 169.1811. nist.gov High-resolution mass spectrometry (HRMS) offers even greater precision, allowing for the unambiguous determination of elemental compositions for the parent ion and its fragments, which is crucial for confirming the identity of newly synthesized compounds. nih.gov The fragmentation patterns are often dependent on the nature and position of the substituents on the pyrazole ring. researchgate.net

Table 3: Mass Spectrometry Data for Selected Pyrazole Derivatives

| Compound | Ionization Method | m/z (Fragment) | Interpretation | Reference |

| Ethyl 5-amino-1-methylpyrazole-4-carboxylate | EI | 169 | [M]⁺ | nist.gov |

| Mthis compound | APCI (+) | 141.1 | [M+H]⁺ | chemicalbook.com |

| General Pyrazoles | EI | [M-HCN]⁺ | Loss of hydrogen cyanide | researchgate.net |

| General Esters | EI | [M-OR]⁺, [M-COOR]⁺ | Loss of alkoxy or carboxylate group | libretexts.org |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. longdom.org The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays characteristic bands corresponding to specific bond types and functional groups. longdom.orglibretexts.org

Table 4: Characteristic FTIR Absorption Frequencies for Ethyl Pyrazole-4-Carboxylate Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1760-1690 libretexts.org | Strong |

| C-O (Ester) | Stretch | 1300-1000 libretexts.org | Strong |

| C-H (Alkyl) | Stretch | 3000-2850 libretexts.org | Medium-Strong |

| C=N (Pyrazole) | Stretch | ~1600-1500 | Medium |

| C-N (Pyrazole) | Stretch | ~1400-1300 | Medium |

Computational Chemistry and Molecular Modeling of Ethyl 1 Methyl 1h Pyrazole 4 Carboxylate

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, electronic distribution, and spectroscopic signatures.

Although direct DFT studies on ethyl 1-methyl-1H-pyrazole-4-carboxylate are not extensively documented, research on analogous compounds provides a strong basis for understanding its properties. For instance, a study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate utilized DFT to calculate its gas-phase molecular geometry and electronic structure. bohrium.com The investigation reported on frontier molecular orbitals (HOMO and LUMO), which are crucial in determining a molecule's reactivity and kinetic stability. bohrium.com The energy gap between HOMO and LUMO is a significant parameter for such predictions.

Furthermore, theoretical spectroscopic data, such as UV-Vis and IR stretching vibrations, have been calculated for this analog. bohrium.com The calculated UV-Vis absorption values were compared with experimental data, with discrepancies attributed to the difference in the physical state of the sample (gas-phase for calculation versus solution for experiment). bohrium.com Similarly, a study on ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate also employed DFT to optimize the molecular structure and investigate its molecular electrostatic potential and frontier molecular orbitals. bohrium.com These studies highlight how DFT can be a powerful tool for predicting the spectroscopic and electronic properties of pyrazole (B372694) derivatives.

The electronic properties of pyrazole-carboxamide compounds have also been investigated using DFT at the B3LYP/6-31G* level of theory. jcsp.org.pk The electronic and charge transfer properties were explained based on the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). jcsp.org.pk Such analyses are vital for understanding the potential of these compounds in various applications, including materials science and medicinal chemistry.

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (target).

While specific molecular docking studies featuring this compound are not readily found, the broader class of pyrazole derivatives has been the subject of numerous docking investigations. These studies demonstrate the potential of the pyrazole scaffold to interact with various biological targets. For example, docking studies of 1H-pyrazole derivatives have been performed against receptor tyrosine kinases and protein kinases to screen for potential inhibitors. researchgate.net These studies revealed that pyrazole derivatives could fit deeply within the binding pockets of these proteins, forming key hydrogen bonds and other interactions. researchgate.net

In a study on novel pyrazole-carboxamides, molecular docking was used to investigate their binding mechanisms with human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov The results showed that these compounds exhibited favorable interactions within the active sites of the receptors. nih.gov Another study on pyrazole-4-carboxamides used molecular docking to understand their fungicidal activity, indicating that the difluoromethyl pyrazole moiety was a key active group. lookchem.com These examples underscore the utility of molecular docking in identifying potential biological activities for compounds containing the pyrazole core structure.

The binding mode of active compounds is often analyzed to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. For instance, in a study of pyrazole-carboxamides targeting succinate (B1194679) dehydrogenase, docking results helped to identify key amino acid residues involved in the binding. lookchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds.

Specific QSAR models for this compound were not identified in the surveyed literature. However, QSAR studies have been applied to various classes of pyrazole derivatives to understand the structural requirements for their biological activities. These studies provide a framework for how QSAR could be applied to the target compound.

For example, QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. In such studies, various molecular descriptors (e.g., constitutional, topological, and quantum-chemical) are correlated with the observed biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR equations can then be used to predict the activity of new, untested compounds.

The development of a robust QSAR model involves several steps, including the selection of a suitable set of compounds, calculation of molecular descriptors, development of the model using a training set of compounds, and validation of the model using an external test set. The predictive power of the model is assessed using various statistical parameters. Such models can guide the design of new pyrazole derivatives with improved biological activity.

Conformational Analysis and Characterization of Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is crucial as it often dictates its biological activity and physical properties. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, are also critical in determining the crystal packing and behavior of a compound in a biological system.

Studies on related pyrazole carboxylate esters provide valuable insights into the likely conformational preferences and intermolecular interactions of this compound. For example, the crystal structure analysis of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate revealed that the ethoxycarbonyl group is slightly twisted from the pyrazole ring and adopts a syn-periplanar conformation. researchgate.net The crystal structure was found to be stabilized by intermolecular C-H···O hydrogen bonds. researchgate.net

In another study on ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, the structure was shown to be stabilized by both C-H···O and C-H···π intermolecular interactions. bohrium.com The conformation of pyrazolone (B3327878) derivatives has been studied using both X-ray crystallography and theoretical calculations, revealing that both folded and open conformations can be stable depending on the substitution pattern and the environment (solid-state vs. gaseous phase). bohrium.com

Biological Activity and Pharmacological Research of Ethyl 1 Methyl 1h Pyrazole 4 Carboxylate Derivatives

Antimicrobial Activity Studies

Derivatives of ethyl 1-methyl-1H-pyrazole-4-carboxylate have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects. nih.gov These compounds represent a promising avenue for the development of new antimicrobial agents, particularly in an era of increasing drug resistance. nih.gov

Antibacterial Efficacy and Spectrum of Action

Research has shown that derivatives of this compound exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized and screened for their antibacterial properties against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. manipal.edu Several of these compounds displayed excellent antibacterial activity when compared to the standard drug, ceftriaxone. manipal.edumdpi.com

In another study, newly synthesized pyrazole-4-carboxamide derivatives were tested against two Gram-positive and two Gram-negative bacterial strains. japsonline.com The findings indicated that the substituent groups on the phenyl ring system significantly influence the antibacterial potency. japsonline.com Specifically, some compounds with electron-donating groups showed marked inhibition of bacterial growth. japsonline.com Similarly, other research has highlighted that certain pyrazole (B372694) derivatives are potent growth inhibitors of multidrug-resistant bacterial strains, such as S. epidermidis and Enterobacter cloacae. nih.gov

The following table summarizes the antibacterial activity of selected pyrazole derivatives:

Antifungal Properties, with a Focus on Phytopathogenic Fungi

Several derivatives of pyrazole carboxylate have been investigated for their antifungal properties, particularly against phytopathogenic fungi that pose a significant threat to agriculture. nih.govnih.gov A study on novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives revealed significant in vitro activity against four types of phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.govnih.gov One isoxazolol pyrazole carboxylate derivative, in particular, exhibited strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.govnih.gov

Furthermore, research into fluorinated pyrazole aldehydes has demonstrated their potential as antifungal agents against Sclerotinia sclerotiorum, Macrophomina phaseolina, Fusarium oxysporum f. sp. lycopersici, and F. culmorum. mdpi.com These findings suggest that pyrazole carboxylate derivatives could be developed into effective fungicides for crop protection. acs.org The fungicidal activity of some pyrazole derivatives is attributed to their ability to inhibit succinate (B1194679) dehydrogenase. researchgate.net

The antifungal activity of selected pyrazole derivatives is presented in the table below:

Antiviral Potential of Pyrazole Carboxylate Derivatives

The antiviral potential of pyrazole derivatives has been an area of active research. nih.gov Studies have shown that certain pyrazole-containing compounds exhibit potent antiviral activity against a range of viruses, including Newcastle disease virus (NDV), hepatitis A virus, and Herpes simplex virus type-1. nih.govnih.gov For instance, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against NDV, with some compounds providing up to 100% protection. nih.gov

Furthermore, pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These findings underscore the potential of pyrazole carboxylate derivatives as a scaffold for the development of novel antiviral therapeutics. rsc.org

Mechanistic Investigations of Antimicrobial Action (e.g., enzyme inhibition like succinate dehydrogenase, DNA gyrase)

The antimicrobial effects of pyrazole derivatives are often attributed to their ability to inhibit essential microbial enzymes. One of the key mechanisms of action is the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for the mitochondrial electron transport chain in fungi. researchgate.net Several pyrazole carboxamide fungicides, such as benzovindiflupyr, function as SDH inhibitors. mdpi.com

In addition to SDH, DNA gyrase has been identified as another target for pyrazole derivatives. nih.gov In silico studies have predicted that certain pyrazole compounds can act as inhibitors of S. aureus DNA gyrase, and subsequent experimental testing has confirmed that some of these derivatives exhibit moderate antibacterial activity by targeting this enzyme. nih.gov The ability of these compounds to disrupt the bacterial cell wall has also been reported as a mode of antibacterial action. nih.gov

Structure-Activity Relationship (SAR) Studies for Antimicrobial Agents

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of pyrazole derivatives. Research has shown that the nature and position of substituents on the pyrazole ring and its associated phenyl rings significantly influence the biological activity. nih.gov For antifungal agents, it has been demonstrated that the positions of electronegative atoms like fluorine and oxygen, and the charges on these atoms, are critical for the strength of antifungal activity against Candida albicans. nih.gov

In the context of antibacterial agents, SAR studies have revealed that the presence of specific substituents can enhance activity against both Gram-positive and Gram-negative bacteria. For instance, the introduction of a trifluoromethyl group on the phenyl ring has been found to be beneficial. nih.gov Similarly, for antifungal activity against phytopathogenic fungi, SAR analysis suggested that substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group significantly weakened the antifungal activity of isoxazolol pyrazole carboxylates. nih.gov

Anti-inflammatory and Analgesic Research

Beyond their antimicrobial properties, derivatives of this compound have been investigated for their anti-inflammatory and analgesic potential. researchgate.net The pyrazole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. vietnamjournal.ruijpsjournal.com

A study on novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates demonstrated significant in vivo analgesic and anti-inflammatory activities. researchgate.net Several synthesized compounds exhibited potent effects in the acetic acid writhing test in mice and the carrageenan-induced paw edema test in rats, with some showing a better safety profile regarding ulcerogenic potential compared to the standard drug, diclofenac (B195802) sodium. researchgate.net Another study on a novel pyrazole derivative, FR140423, which is a selective cyclooxygenase-2 (COX-2) inhibitor, showed potent anti-inflammatory and analgesic effects that were more potent than indomethacin (B1671933) in certain models. nih.gov

The following table highlights the anti-inflammatory and analgesic activities of selected pyrazole derivatives:

Inhibition of Cyclooxygenase (COX) Enzymes and Other Inflammatory Mediators

A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. bohrium.com These enzymes, COX-1 and COX-2, are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. bohrium.comresearchgate.net Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.

Research has shown that certain pyrazole derivatives exhibit potent and selective inhibition of COX-2. researchgate.net Selective COX-2 inhibition is a desirable trait as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective COX inhibitors. researchgate.net For instance, the well-known anti-inflammatory drug Celecoxib features a pyrazole core and is a highly selective COX-2 inhibitor. nih.gov

Studies on various pyrazole derivatives have demonstrated significant COX-2 inhibitory activity. For example, a series of 1,5-diarylpyrazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. Some of these compounds showed high selectivity for COX-2 over COX-1. nih.gov Molecular docking studies have helped to elucidate the interactions between these pyrazole derivatives and the active site of the COX-2 enzyme, often highlighting the importance of specific substitutions on the pyrazole ring for potent and selective inhibition. researchgate.net Beyond COX enzymes, some pyrazole derivatives have also been found to inhibit other inflammatory mediators like 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, another class of inflammatory molecules. bohrium.comnih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib (Reference) | 0.04 | >30 |

| 3,5-diarylpyrazole derivative | 0.01 | Not Reported |

| Pyrazole-thiazole hybrid | 0.03 | Not Reported |

| Pyrazolo-pyrimidine derivative | 0.015 | Not Reported |

| Compound AD 532 | Less potent than Celecoxib | Not Reported |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. Data compiled from multiple studies. ijpsjournal.comnih.gov

Modulation of Cytokine Production and NF-κB Pathway

In addition to inhibiting enzymes like COX, pyrazole derivatives can exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and interfering with key signaling pathways. ijpsjournal.com Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) play crucial roles in orchestrating the inflammatory response. bohrium.com

Several studies have reported the ability of pyrazole derivatives to suppress the production of these cytokines. researchgate.net For example, a series of diaryl pyrazole derivatives containing halophenyl and pyrrolidine (B122466) substitutions were found to be potent inhibitors of TNF-α and IL-6. researchgate.net

The nuclear factor-kappa B (NF-κB) pathway is a critical signaling pathway that controls the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. ijpsjournal.com The inhibition of the NF-κB pathway is a key mechanism for controlling inflammation. Research has indicated that some pyrazole derivatives can suppress the activation of NF-κB. ijpsjournal.com By inhibiting this pathway, these compounds can effectively downregulate the expression of a wide range of inflammatory mediators, leading to a broad anti-inflammatory effect.

Pharmacological Evaluation in Relevant Animal Models

The anti-inflammatory potential of this compound derivatives has been further substantiated through in vivo studies using various animal models of inflammation. ijpsjournal.com A commonly used model is the carrageenan-induced paw edema test in rats, which assesses the ability of a compound to reduce acute inflammation. nih.govnih.gov

In these studies, administration of certain pyrazole derivatives has been shown to significantly reduce paw swelling compared to control groups. nih.gov For instance, a novel pyrazole derivative, compound AD 532, demonstrated promising anti-inflammatory effects in this model. nih.gov Another study reported that a pyrazoline derivative, compound 2d, exerted a greater anti-inflammatory effect than the standard drug indomethacin in the carrageenan-induced paw edema model. nih.gov

The analgesic, or pain-relieving, properties of these compounds have also been evaluated in animal models. nih.govnih.gov The formalin-induced hyperalgesia and hot-plate tests are common methods used to assess analgesic activity. nih.gov Several pyrazole derivatives have shown significant analgesic effects in these models, suggesting their potential utility in managing inflammatory pain. nih.govnih.gov

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives in the Carrageenan-Induced Paw Edema Model

| Compound | Inhibition of Edema (%) |

| Ibuprofen (Reference) | 81.32 |

| Compound 5u | 80.63 |

| Compound 5s | 78.09 |

| Compound 2d | > Indomethacin |

Data represents the percentage reduction in paw edema at a specific time point after carrageenan injection. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations for Anti-inflammatory Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective compounds. ijpsjournal.commdpi.com For pyrazole derivatives, SAR investigations have identified key structural features that are important for their anti-inflammatory effects. researchgate.net

These studies have revealed that the nature and position of substituents on the pyrazole ring significantly impact activity. For example, the presence of a sulfonamide group at the para-position of a phenyl ring attached to the pyrazole nitrogen is a common feature in many selective COX-2 inhibitors, including Celecoxib. nih.gov

Anticancer Research

The pyrazole scaffold is also a prominent feature in the design of anticancer agents. nih.govnih.gov Derivatives of this compound have been investigated for their potential to inhibit cancer cell growth and interfere with cancer-related biological pathways.

Kinase Inhibition and Other Targeted Therapies

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways that control cell growth, proliferation, and survival. nih.gov Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for cancer therapy. rsc.org Several pyrazole-containing compounds have been developed as kinase inhibitors and are used in the clinic for cancer treatment. nih.govrsc.org

Research has shown that derivatives of this compound can inhibit various kinases involved in cancer progression. For example, some pyrazole derivatives have been identified as inhibitors of Aurora kinases, which are key regulators of mitosis. dntb.gov.ua Inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Other kinases targeted by pyrazole derivatives include vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), which are involved in angiogenesis (the formation of new blood vessels that supply tumors) and cancer cell proliferation, respectively. frontiersin.org For instance, a series of pyrazole-based inhibitors targeting VEGFR-2 have been designed and synthesized. nih.gov Similarly, certain fused pyrazole derivatives have shown potent inhibitory activity against both EGFR and VEGFR-2. frontiersin.org

Table 3: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

| Compound | Target Kinase | IC50 (µM) |

| Compound 48 | Haspin Kinase | 1.7 (HCT116 cells) |

| Compound 43 | PI3 Kinase | 0.25 |

| Compound 3 | EGFR | 0.06 |

| Compound 9 | VEGFR-2 | 0.22 |

IC50 values represent the concentration required to inhibit 50% of the kinase activity or cell growth. nih.govfrontiersin.org

Modulation of Cellular Signaling Pathways

Beyond direct kinase inhibition, pyrazole derivatives can exert their anticancer effects by modulating various cellular signaling pathways that are critical for cancer cell survival and proliferation. nih.gov

One important mechanism is the induction of apoptosis. nih.gov Studies have shown that certain pyrazole derivatives can trigger apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspases, which are key executioner proteins in the apoptotic pathway. nih.gov For example, a pyrazole derivative was shown to induce apoptosis in triple-negative breast cancer cells. nih.gov

Furthermore, pyrazole derivatives have been found to interfere with other signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell growth and survival. nih.gov By inhibiting components of this pathway, these compounds can effectively suppress tumor growth. Some pyrazole derivatives have also been shown to act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. mdpi.com

Other Pharmacological Activities (e.g., Anticonvulsant Activity)

The search for novel antiepileptic drugs with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Pyrazole derivatives have emerged as a promising class of compounds with significant anticonvulsant potential. Research has shown that various modifications of the pyrazole core can lead to potent activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.govnih.gov

Studies on novel pyrazole derivatives have demonstrated their potential as effective anticonvulsants. For instance, a series of substituted pyrazoles showed significant anticonvulsive activity in mice, with one of the most potent compounds also exhibiting a reduction in oxidative stress and inflammation. nih.gov Another study on pyrazolyl thiosemicarbazones reported that all synthesized compounds significantly reduced electroshock-induced convulsions, with the substitution at the 1H position of the pyrazole ring with a phenyl group enhancing the activity.

Further research into pyrazolone (B3327878) derivatives revealed that certain compounds exhibited remarkable protection against clonic seizures induced by pentylenetetrazole (PTZ). nih.gov The anticonvulsant effects of some of these derivatives were found to be comparable to or even more potent than standard drugs like phenobarbital (B1680315) and phenytoin (B1677684) at similar dose levels. nih.gov Additionally, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which can be considered bioisosteres of pyrazole derivatives, showed potent anti-MES activities. nih.gov One of the most promising compounds from this series displayed a higher protective index than the established drugs carbamazepine (B1668303) and valproate, with its mechanism of action potentially involving the GABAergic system. nih.gov

The following table summarizes the anticonvulsant activity of selected pyrazole derivatives from various studies.

| Compound ID | Structure/Description | Test Model | Dose | Activity/Efficacy | Reference |

| 7h | Substituted pyrazole | MES & scPTZ | Not Specified | Most potent in the series; also showed anti-inflammatory and antioxidant effects. | nih.gov |

| 11b | Pyrazolone derivative | PTZ-induced seizures | 20 mg/kg | Remarkable protective effect against clonic seizures. | nih.gov |

| 4g | 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES & scPTZ | ED₅₀ = 23.7 mg/kg (MES), 18.9 mg/kg (scPTZ) | Higher protective index than carbamazepine and valproate. | nih.gov |

| PTT6 | 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl)thiazolidin-4-one | MES & scPTZ | Not Specified | Most active in the series. | biointerfaceresearch.com |

Enzyme Inhibition Studies (Beyond Antimicrobial/Anti-inflammatory: e.g., Carbonic Anhydrase, Tyrosinase)

Beyond their effects on the central nervous system, derivatives of this compound have been extensively studied as inhibitors of various enzymes, playing a crucial role in the management of a range of diseases.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.netbiruni.edu.tr They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. researchgate.net Pyrazole-based compounds have been identified as potent inhibitors of various CA isoforms.

Several studies have reported the synthesis of pyrazole derivatives with significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). For example, a series of pyrazole-sulfonamides demonstrated inhibitory constants (Ki) in the micromolar to nanomolar range against these isoforms. researchgate.net In another study, newly synthesized pyrazole derivatives showed effective inhibition profiles with Ki values in the low nanomolar range for hCA I and hCA II. biruni.edu.tr The development of benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides has led to isoform-selective inhibitors for hCA I, II, IX, and XII. nih.gov

The data below presents the inhibitory activity of representative pyrazole derivatives against carbonic anhydrase isoforms.

| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) | Key Findings | Reference |

| Compound 6 | hCA I | 0.119 µM | Highest inhibitory effect for hCA I in its series. | researchgate.net |

| Compound 11 | hCA II | 0.084 µM | Highest inhibitory effect for hCA II in its series. | researchgate.net |

| Various | hCA I & hCA II | 5.13–16.9 nM (hCA I), 11.77–67.39 nM (hCA II) | Effective inhibition profiles for a series of pyrazole derivatives. | biruni.edu.tr |

| Compound 15 | hCA IX | 6.1 nM | Showed activity better than the standard Acetazolamide (AAZ). | nih.gov |

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. nih.govtandfonline.com Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders. nih.govresearchgate.net Pyrazole derivatives have been investigated as potential tyrosinase inhibitors.

Research has shown that carbothioamidopyrazole derivatives can act as effective tyrosinase inhibitors, with some compounds exhibiting stronger inhibitory activity than the standard, kojic acid. researchgate.net Molecular docking studies suggest that these derivatives may block the enzyme's active site, preventing substrate access. researchgate.net Another study on 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives also reported significant tyrosinase inhibitory activity. researchgate.net

The table below highlights the tyrosinase inhibitory activity of specific pyrazole derivatives.

| Compound ID | Substrate | % Inhibition / IC₅₀ | Key Findings | Reference |

| Compound 4 | Tyrosinase | IC₅₀ lower than kojic acid | A carbothioamidopyrazole derivative with strong inhibitory effect. | researchgate.net |

| Compound 2 | L-tyrosine | 91.87% at 1.00 mg/mL | A 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative. | researchgate.net |

| Compound 3 | L-DOPA | 89.59% at 1.00 mg/mL | A 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative. | researchgate.net |

| Compound 4d | Tyrosinase | IC₅₀ = 6.88 µM | A 4-methoxy-containing piperazine-dithiocarbamate acetamide (B32628) derivative, more potent than kojic acid. | mdpi.com |

Applications in Agrochemical Sciences for Ethyl 1 Methyl 1h Pyrazole 4 Carboxylate Derivatives

Fungicidal Applications, Particularly as Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs)

Pyrazole (B372694) carboxamide derivatives, many of which are derived from the ethyl 1-methyl-1H-pyrazole-4-carboxylate scaffold, have emerged as a critically important class of fungicides. Their primary mode of action is the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain (Complex II). nih.govnih.gov By blocking the SDH enzyme, these fungicides disrupt the production of adenosine (B11128) triphosphate (ATP), leading to the death of the fungal pathogen. This mechanism has proven effective against a wide range of plant diseases.

Numerous commercial fungicides are based on the pyrazole carboxamide structure, highlighting the success of this chemical class. nih.govnih.gov Research continues to explore novel derivatives to combat fungicide resistance and broaden the spectrum of activity. For instance, novel pyrazole-4-carboxamide derivatives have been synthesized and shown to exhibit fungicidal activities comparable to or even exceeding those of established commercial fungicides like fluxapyroxad (B1673505) and bixafen. nih.gov Specifically, certain compounds demonstrated significantly higher efficacy against corn rust. nih.gov

The isoxazolol pyrazole carboxylate derivative, 7ai , has demonstrated potent antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. nih.govresearchgate.net Further studies on pyrazole carboxamides revealed that compound SCU2028 (N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) was as effective as the commercial fungicide thifluzamide (B1681302) against R. solani, with an EC50 value of 0.022 mg/L. nih.gov

The structural features of these molecules are finely tuned to maximize their interaction with the SDH enzyme. Molecular docking studies have helped to elucidate these interactions, showing, for example, that a specific compound can form a hydrogen bond with the TRP 173 residue of the SDH protein, which is a likely explanation for its mechanism of action. nih.gov

| Compound ID | Target Fungus | EC50 (μg/mL) | Reference |

| 7ai | Rhizoctonia solani | 0.37 | nih.govresearchgate.net |

| SCU2028 | Rhizoctonia solani | 0.022 | nih.gov |

| 7af | Various phytopathogenic fungi | Moderate Activity | nih.gov |

| 7bc | Various phytopathogenic fungi | Moderate Activity | nih.gov |

| 7bg | Various phytopathogenic fungi | 11.22 - 27.43 | researchgate.net |

| 7bh | Various phytopathogenic fungi | 5.93 - 25.48 | researchgate.net |

| 7bi | Various phytopathogenic fungi | 7.69 - 32.40 | researchgate.net |

| Compound 15 | Valsa mali | 0.32 | acs.org |

| Compound 24 | Botrytis cinerea | 0.40 | acs.org |

| Compound 24 | Sclerotinia sclerotiorum | 3.54 | acs.org |

Herbicidal Properties and Mechanisms

The pyrazole scaffold is also a key feature in the design of novel herbicides. Researchers have synthesized and evaluated numerous derivatives of this compound for their ability to control unwanted plant growth. These compounds often act by inhibiting crucial plant-specific biochemical pathways.

For example, a series of novel pyrazolylpyrimidine derivatives were designed and assessed for their herbicidal activities. nih.gov Among them, N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine showed potent inhibitory activity against the root growth of Pennisetum alopecuroides, with an IC50 of 1.90 mg L-1. nih.gov Another derivative, 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine, was found to be a strong inhibitor of chlorophyll (B73375) biosynthesis. nih.gov

Recent research has also focused on transketolase (TKL) as a promising target for herbicides. acs.org In this vein, 3-oxopropionamide-1-methylpyrazole carboxylate analogues were synthesized. Two compounds, D15 (ethyl 3-((1-((2,4-dichlorophenyl)amino)-1-oxopropan-2-yl)oxy)-1-methyl-1H-pyrazole-5-carboxylate) and D20 (ethyl 1-methyl-3-((1-oxo-1-((thiophen-2-ylmethyl)amino)propan-2-yl)oxy)-1H-pyrazole-5-carboxylate), demonstrated significant growth inhibition against both the root and stem of Amaranthus retroflexus. acs.org

The introduction of a phenylpyridine moiety into the pyrazole structure has also been explored, leading to compounds with moderate post-emergence herbicidal activities against weeds like Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis. mdpi.com

| Compound ID | Target Weed | Activity | Reference |

| N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine | Pennisetum alopecuroides | IC50 = 1.90 mg L-1 (root growth) | nih.gov |

| 2-methyl-4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(prop-2-yn-1-yloxy)pyrimidine | Pennisetum alopecuroides | IC50 = 3.14 mg L-1 (chlorophyll inhibition) | nih.gov |

| D15 | Amaranthus retroflexus | >90% inhibition at 200 mg/L | acs.org |

| D20 | Amaranthus retroflexus | >90% inhibition at 150 g ai/ha (post-emergence) | acs.org |

| 6a | Setaria viridis | 50% inhibition (post-emergence) | mdpi.com |

| 6c | Setaria viridis | 50% inhibition (post-emergence) | mdpi.com |

Insecticidal Activities and Structure-Activity Relationships

Derivatives of this compound have been successfully developed into potent insecticides. A prominent example is the class of aryl pyrazole insecticides, which act as inhibitors of the γ-amino butyric acid (GABA) receptor. researchgate.net

A series of novel aryl pyrazole derivatives containing a 5-fluorouracil (B62378) moiety were synthesized and showed excellent insecticidal activities against mosquitoes (Culex pipiens), with several compounds achieving 100% mortality at a concentration of 1000 mg•L-1. researchgate.net Another study focusing on pyrazole-5-carboxamides, inspired by commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad, found that compounds with an α-chloromethyl-N-benzyl group or a 4,5-dihydrooxazole moiety exhibited high insecticidal activity against the cotton bollworm (Helicoverpa armigera). nih.govacs.org

Furthermore, research into N-pyridylpyrazole derivatives containing a thiazole (B1198619) moiety has yielded promising results against lepidopteran pests. mdpi.com Compound 7g from this series displayed excellent insecticidal activities against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values of 5.32 mg/L, 6.75 mg/L, and 7.64 mg/L, respectively. researchgate.net

The insecticidal activity of these compounds is highly dependent on their chemical structure. For instance, in a series of 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives, compound IVc showed 50% larvicidal activity against Mythimna separata at 0.1 mg L-1, which was comparable to the commercial insecticide chlorantraniliprole. nih.gov

| Compound ID | Target Insect | Activity | Reference |

| 5a-c, 5e, 5m, 5u | Culex pipiens (mosquito) | 100% mortality at 1000 mg•L-1 | researchgate.net |

| 5p | Plutella xylostella (diamondback moth) | 94.45% mortality at 400 mg•L-1 | researchgate.net |

| Ij, Il, IIe | Helicoverpa armigera (cotton bollworm) | 60% stomach activity at 5 mg kg-1 | nih.gov |

| Ic, Id, Ie, IIf | Aphis craccivora (bean aphid) | 95-100% foliar contact activity at 200 mg kg-1 | nih.gov |

| IIi | Tetranychus cinnabarinus (spider mite) | 95% miticidal and ovicidal activity at 200 mg kg-1 | nih.gov |

| 7g | Plutella xylostella | LC50 = 5.32 mg/L | researchgate.net |

| 7g | Spodoptera exigua | LC50 = 6.75 mg/L | researchgate.net |

| 7g | Spodoptera frugiperda | LC50 = 7.64 mg/L | researchgate.net |

| IVc | Mythimna separata | 50% larvicidal activity at 0.1 mg L-1 | nih.gov |

| IVc | Plutella xylostella | 90% activity at 10-5 mg L-1 | nih.gov |

Structure-Activity Relationships for Optimized Agrochemical Efficacy

The optimization of the agrochemical efficacy of this compound derivatives is heavily reliant on understanding their structure-activity relationships (SAR). These studies reveal how modifications to the molecular structure influence biological activity, guiding the design of more potent and selective agents.

For fungicidal pyrazole carboxamides, the nature and position of substituents on both the pyrazole and the amide-linked aromatic ring are crucial. For instance, the introduction of an ether group in novel pyrazole-4-carboxamides led to excellent in vitro antifungal activity against Rhizoctonia solani. researchgate.net The SAR analysis of isoxazolol pyrazole carboxylates indicated that substituting the methyl group at the C-3 position of the pyrazole ring with a trifluoromethyl group significantly weakened the antifungal activity. nih.gov

In the realm of herbicides , SAR studies of pyrazolylpyrimidine derivatives have shown that an alkynyloxy group at the 6-position of the pyrimidine (B1678525) ring is vital for bleaching activities. Replacing this group with alkoxy, amino, alkylthio, or alkylsulfonyl groups diminished this activity. nih.gov However, compounds with an amino group at the same position exhibited excellent inhibition of weed root growth. nih.gov

For insecticidal aryl pyrazole derivatives, the type and position of substituents on the phenyl ring play a critical role in their biological activity. researchgate.net In a study of pyrazole-5-carboxamides, a seemingly minor change at the 4-position of the pyrazole ring (chloro vs. hydro) resulted in significant differences in miticidal and ovicidal activities. nih.gov For N-pyridylpyrazole thiazole derivatives, a preliminary SAR analysis indicated that thiazole amides had better insecticidal activities than thiazole esters, and amides with electron-withdrawing groups on the benzene (B151609) ring were more effective than those with electron-donating groups. researchgate.net

Advanced Materials and Supramolecular Chemistry Involving Pyrazole Carboxylates

Integration of Pyrazole (B372694) Carboxylates in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting framework. Pyrazole carboxylic acids are highly effective ligands for MOF synthesis due to the presence of both N-heterocyclic and carboxylate functionalities, which offer multiple coordination sites for metal ions. semanticscholar.org

While direct use of ethyl 1-methyl-1H-pyrazole-4-carboxylate in MOF synthesis is not extensively documented, its corresponding carboxylic acid, 1-methyl-1H-pyrazole-4-carboxylic acid, is a valuable linker. The synthesis of MOFs often occurs under solvothermal conditions where the hydrolysis of an ester to a carboxylic acid can readily occur in situ. This process makes this compound a viable precursor for the incorporation of the 1-methyl-1H-pyrazole-4-carboxylate moiety into MOF structures. researchgate.net

The general principle involves the coordination of the carboxylate group of the pyrazole ligand with metal centers, while the pyrazole ring itself can also participate in creating specific structural features or may be oriented towards the pores of the framework, making its nitrogen atoms available for interaction with guest molecules. researchgate.netgoogle.com For instance, research on related pyrazole-dicarboxylate ligands has shown that when coordinated with metal ions like aluminum, the resulting MOFs can exhibit high stability and porosity, making them suitable for applications such as the selective capture of formaldehyde (B43269). researchgate.netgoogle.com In such structures, the carboxylate groups bind to the metal ions, leaving the pyrazole units free to interact with the guest molecules within the pores. researchgate.net

The versatility of pyrazole carboxylic acids, including 1H-pyrazole-4-carboxylic acid, has been demonstrated in the preparation of MOFs through various methods, including mechanical and electrochemical synthesis, leading to materials with potential applications in gas storage, luminescent sensing, and catalysis. semanticscholar.orgsmolecule.com The structural diversity of MOFs derived from pyrazole-based ligands is vast, with the potential to form architectures with specific topologies and tunable pore sizes. smolecule.com

Table 1: Examples of MOFs synthesized using Pyrazole Carboxylic Acid Derivatives

| Ligand Used in Synthesis | Metal Ion/Cluster | Resulting MOF Application/Feature |

| 1H-Pyrazole-4-carboxylic acid | Various | Porous materials via mechanical/electrochemistry synthesis semanticscholar.orgsmolecule.com |

| 1H-Pyrazole-3,5-dicarboxylic acid | Various | MOFs with specific topologies smolecule.com |

| Pyrazole-dicarboxylate | Aluminum | Selective capture of formaldehyde researchgate.netgoogle.com |

| Carboxylate Functionalized Bispyrazolylmethane | Various | Methane capture, gas storage smolecule.com |

| Pyrazole functionalized carboxylic acids | Zinc(II) | Adsorption of organic dyes rsc.org |

Hydrogen Bonding Networks and Supramolecular Assemblies of Pyrazole Derivatives

The ability of pyrazole derivatives to form predictable hydrogen bonds is a key feature in crystal engineering and the design of supramolecular assemblies. semanticscholar.org In the case of 1-methyl-1H-pyrazole-4-carboxylate, the methylation at the N1 position precludes the common N-H···N hydrogen bonding motif seen in many unsubstituted pyrazoles. However, the molecule retains other functionalities capable of forming robust hydrogen-bonded networks.

Upon hydrolysis to 1-methyl-1H-pyrazole-4-carboxylic acid, the carboxylic acid group becomes the primary driver for supramolecular assembly. Crystallographic studies of carboxylic acids frequently reveal the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This interaction typically results in a characteristic R₂²(8) graph-set motif. smolecule.com

For 1-methyl-1H-pyrazole-4-carboxylic acid, the primary structural motif in the solid state involves the formation of these carboxylic acid dimers. smolecule.com Beyond this primary interaction, the pyridine-type nitrogen atom (at the N2 position) of the pyrazole ring can act as a hydrogen bond acceptor. This is exemplified in the crystal structure of a similar compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, where intermolecular O-H···N hydrogen bonds connect the carboxylic acid group of one molecule to the pyrazole N2 atom of an adjacent molecule, forming a one-dimensional chain. researchgate.net This indicates that even with N-methylation, the pyrazole ring remains an active participant in directing the supramolecular architecture.

Table 2: Hydrogen Bonding Capabilities of 1-Methyl-1H-pyrazole-4-carboxylic acid

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Resulting Supramolecular Motif | Reference |

| Carboxylic Acid O-H | Carboxylic Acid C=O | Dimer (R₂²(8) ring) | smolecule.com |

| Carboxylic Acid O-H | Pyrazole Ring N2 Atom | 1D Chain | researchgate.net |

Future Research Directions and Translational Perspectives for Ethyl 1 Methyl 1h Pyrazole 4 Carboxylate

Development of Novel and Green Synthetic Routes for Industrial Scale-Up

The industrial production of pyrazole (B372694) derivatives, including ethyl 1-methyl-1H-pyrazole-4-carboxylate, faces the challenge of moving beyond traditional synthesis methods that often rely on harsh conditions and hazardous materials. researchgate.netbenthamdirect.comeurekaselect.com Future research is intensely focused on developing environmentally friendly and economically viable synthetic protocols suitable for large-scale production. researchgate.netgoogle.com

Key advancements in this area involve the adoption of green chemistry principles. researchgate.netbenthamdirect.com These include:

Microwave and Ultrasonic Assistance: These techniques accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes. researchgate.netbenthamdirect.com Ultrasound-assisted synthesis, in particular, has been successfully used to create new pyrazole derivatives. researchgate.net

Solvent-Free and Eco-Friendly Solvents: Research is moving towards reactions that occur without a solvent or use benign solvents like ethanol (B145695) to reduce hazardous waste. benthamdirect.comnih.gov

Renewable Resources and Catalysts: The use of renewable starting materials and environmentally friendly catalysts is a growing trend aimed at making the entire lifecycle of these compounds more sustainable. benthamdirect.com

A notable example of an improved industrial process involves the synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester, a close analog. google.com This process enhances efficiency and purity by generating carbonic acid in situ for acidification and using a two-phase system with a weak base to promote the ring closure reaction, demonstrating a significant step towards more economical and less wasteful production. google.com Such innovations are critical for reducing the environmental impact and cost associated with the large-scale manufacturing of pyrazole-based fungicides and other commercial products. google.comscielo.br

Rational Design of Analogs for Enhanced Bioactivity and Selectivity

Rational design and structural modification are at the heart of advancing the therapeutic and agrochemical potential of this compound. By systematically altering the substituents on the pyrazole core, researchers can fine-tune the compound's properties to enhance its effectiveness and selectivity towards specific biological targets. researchgate.netscielo.br

Structure-activity relationship (SAR) studies are fundamental to this process, correlating specific structural features with biological outcomes. researchgate.net For instance, research has shown that substituting the pyrazole scaffold can significantly improve anti-inflammatory activity. nih.gov In one study, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylates were synthesized, with compounds like ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showing significant anti-inflammatory effects. nih.gov Similarly, another series of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were designed as antimicrobial agents. nih.gov This work identified that ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was more active against the fungus C. parapsilosis than the reference drug fluconazole. nih.gov

This approach is also pivotal in developing highly selective drugs to minimize off-target effects. acs.orgmdpi.com In the development of protein kinase inhibitors, replacing a benzene (B151609) ring with a pyrazole fragment has yielded compounds that are not only potent but also have better drug-like properties. mdpi.com A structure-based drug design campaign successfully produced a highly potent and selective dual-LIMK1/2 inhibitor, demonstrating how rational design can overcome challenges of off-target binding seen in earlier compounds. acs.org

Exploration of New Therapeutic and Agrochemical Targets for Pyrazole Carboxylates

A significant frontier in pyrazole research is the identification of novel biological targets to address unmet needs in medicine and agriculture. The versatility of the pyrazole carboxylate scaffold allows it to interact with a wide range of enzymes and receptors.

In the agrochemical sector, research has moved beyond established targets to find new ways to protect crops. Pyrazole derivatives have been successfully designed to inhibit enzymes crucial for weed and fungal pathogen survival. nih.govacs.orgacs.org Molecular docking studies and enzyme assays have confirmed these interactions, paving the way for next-generation herbicides and fungicides. nih.govacs.org

| Agrochemical Target | Organism Type | Activity | Example Derivative Class | Reference(s) |

| Transketolase (TKL) | Weeds (A. retroflexus, D. sanguinalis) | Herbicidal | O-propionamide-methylpyrazole carboxylates | nih.gov |

| 4-hydroxyphenylpyruvate dioxygenase (HPPD) | Weeds (Echinochloa crusgalli) | Herbicidal | Pyrazole derivatives with a benzoyl scaffold | acs.org |

| Succinate (B1194679) Dehydrogenase (SDH) | Fungi (Valsa mali, Botrytis cinerea) | Fungicidal | Pyrazole carboxylates with a thiazole (B1198619) backbone | acs.org |

In therapeutics, particularly oncology, pyrazole-based compounds are being investigated as inhibitors for a multitude of targets involved in cancer progression. mdpi.comnih.gov These small-molecule inhibitors can be designed to be ATP-competitive and highly potent. mdpi.com The identification of these targets opens up new avenues for treating various forms of cancer and other diseases. nih.govnih.gov

| Therapeutic Target | Therapeutic Area | Mechanism/Effect | Example Inhibitor | Reference(s) |

| Protein Kinases (e.g., Akt, c-Met, JAK1) | Oncology | Inhibition of cell signaling pathways | Afuresertib, Crizotinib, Golidocitinib | mdpi.com |

| Tubulin Polymerization | Oncology | Disruption of microtubule formation | Pyrazole-oxindole conjugates | nih.gov |

| LIMK1/2 | Oncology, other diseases | Inhibition of LIM Kinase | MDI-117740 | acs.org |

| G-Protein Coupled Receptors (GPCRs) | Oncology | Modulation of downstream signaling | (4E)-4-[2-(9-ethyl-9H-carbazol-3-yl)hydrazin-1-ylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one | nih.govresearchgate.net |

Application of Artificial Intelligence and Machine Learning in Pyrazole Derivative Research